molecular formula C24H21N5O3S3 B11515391 5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide

5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11515391
M. Wt: 523.7 g/mol
InChI Key: BXGPPGWUORLKBR-UHFFFAOYSA-N
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Description

5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a dihydropyridine core, which is often associated with calcium channel blockers, and a variety of functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions The process begins with the preparation of the dihydropyridine core through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Hantzsch reaction and other key steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo a variety of chemical reactions, including:

    Oxidation: The dihydropyridine core can be oxidized to form the corresponding pyridine derivative.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: The major product is the pyridine derivative.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of the methoxy group with the nucleophile.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving calcium channels.

    Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting calcium channels.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE likely involves its interaction with calcium channels. The dihydropyridine core is known to bind to the L-type calcium channels, inhibiting calcium influx into cells. This can lead to various physiological effects, such as vasodilation and reduced cardiac contractility. The other functional groups may modulate the compound’s affinity and selectivity for different calcium channel subtypes.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine core.

    Amlodipine: Another calcium channel blocker with a dihydropyridine core and additional functional groups that enhance its pharmacokinetic properties.

    Nicardipine: A dihydropyridine calcium channel blocker with a different substitution pattern on the aromatic ring.

Uniqueness

5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-6-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives. The presence of the cyano group, methoxyphenyl group, and thiazolylcarbamoylmethylsulfanyl group may enhance its binding affinity, selectivity, and metabolic stability.

Properties

Molecular Formula

C24H21N5O3S3

Molecular Weight

523.7 g/mol

IUPAC Name

5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C24H21N5O3S3/c1-14-20(22(31)28-16-6-3-4-7-17(16)32-2)21(18-8-5-10-33-18)15(12-25)23(27-14)35-13-19(30)29-24-26-9-11-34-24/h3-11,21,27H,13H2,1-2H3,(H,28,31)(H,26,29,30)

InChI Key

BXGPPGWUORLKBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=NC=CS2)C#N)C3=CC=CS3)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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